molecular formula C13H10ClN3O4S2 B608637 Lornoxicam CAS No. 70374-27-5

Lornoxicam

Katalognummer: B608637
CAS-Nummer: 70374-27-5
Molekulargewicht: 371.8 g/mol
InChI-Schlüssel: WLHQHAUOOXYABV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lornoxicam, also known as chlortenoxicam, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It possesses analgesic (pain-relieving), anti-inflammatory, and antipyretic (fever-reducing) properties. This compound is used to treat various types of pain, particularly those resulting from inflammatory diseases of the joints, osteoarthritis, surgery, and sciatica .

Vorbereitungsmethoden

Lornoxicam can be synthesized using several methods. One common synthetic route involves the use of 6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e]-1,2-thiazine methyl carboxylate-1,1-dioxide and 2-aminopyridine as raw materials. The reaction is carried out in xylene as a solvent, with the addition of a stabilizer. The mixture undergoes ammonolysis, followed by vacuum concentration to remove the solvent. The crude this compound is then refined to obtain the final product .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Lornoxicam exhibits a unique pharmacological profile characterized by its ability to inhibit cyclooxygenase-1 and cyclooxygenase-2 enzymes, which play crucial roles in the inflammatory process. It has a relatively short elimination half-life of 3 to 5 hours, making it suitable for acute pain management and providing a tolerability advantage over other longer-acting NSAIDs .

Therapeutic Applications

1. Pain Management:
this compound is effective in managing various types of pain, including:

  • Postoperative Pain: Clinical trials indicate that this compound is as effective as opioids like morphine and pethidine for postoperative pain relief following gynecological and orthopedic surgeries .
  • Chronic Pain Conditions: It has shown efficacy in treating osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute sciatica, and low back pain .

2. Inflammatory Disorders:
this compound's anti-inflammatory properties make it suitable for treating inflammatory conditions. It has been used effectively in managing symptoms associated with:

  • Rheumatoid Arthritis: Studies have demonstrated significant relief from symptoms comparable to other NSAIDs .
  • Dysmenorrhea: this compound is utilized in alleviating primary dysmenorrhea due to its analgesic effects .

3. Immunomodulatory Effects:
Research indicates that this compound may have immunomodulatory effects. In a study involving dromedary camels, this compound administration resulted in significant changes in leukocyte populations and functions, suggesting an inhibitory impact on the immune system rather than a modulatory one . This effect may have implications for its use in veterinary medicine.

Case Studies

1. Efficacy in Acute Low Back Pain:
A clinical trial compared this compound with placebo and diclofenac for treating acute low back pain. Results indicated that this compound provided fast and effective pain relief equivalent to diclofenac, supporting its use as a first-line treatment option .

2. Pharmacokinetic Studies:
this compound's pharmacokinetics have been evaluated through various studies demonstrating its rapid absorption and distribution in the body. These studies are crucial for understanding dosing regimens and optimizing therapeutic outcomes.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common NSAIDs:

Drug Indication Efficacy Notes
This compoundPostoperative PainComparable to morphineShort half-life; better tolerability
DiclofenacAcute Low Back PainEffective; similar to this compoundLonger half-life; more gastrointestinal side effects
PiroxicamChronic PainLess potent than this compoundLonger duration; higher risk of side effects
IndomethacinInflammatory DisordersEffective but with more side effectsHigher gastrointestinal risk

Wirkmechanismus

Lornoxicam exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for catalyzing the formation of prostaglandins and thromboxanes from arachidonic acid. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins and thromboxanes, leading to decreased inflammation, pain, fever, and swelling . The molecular targets of this compound are the COX-1 and COX-2 enzymes, and the pathways involved include the arachidonic acid pathway .

Biologische Aktivität

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, primarily used for its analgesic and anti-inflammatory properties. Its biological activity is largely attributed to its mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play crucial roles in the synthesis of prostaglandins and thromboxanes from arachidonic acid. This article reviews the biological activity of this compound, including its immunomodulatory effects, pharmacokinetics, therapeutic efficacy in various conditions, and notable case studies.

This compound exerts its therapeutic effects through:

  • Inhibition of Prostaglandin Synthesis : By inhibiting COX-1 and COX-2, this compound reduces the production of inflammatory mediators such as prostaglandins, leading to decreased inflammation and pain .
  • Minimal Leukotriene Formation : Unlike some NSAIDs, this compound does not significantly increase leukotriene levels, thus minimizing potential adverse effects associated with this pathway .

Pharmacokinetics

  • Absorption : Rapidly absorbed after oral administration (90-100% bioavailability).
  • Protein Binding : Highly bound to plasma proteins (99%).
  • Metabolism : Primarily metabolized by CYP2C9 with a half-life of 3-5 hours .
  • Elimination : Approximately two-thirds via the liver and one-third via the kidneys in active form .

Immunomodulatory Effects

Recent studies have highlighted this compound's impact on immune cell function:

  • Monocyte Phenotype Alteration : this compound administration has been shown to induce an anti-inflammatory phenotype in monocytes. This is characterized by reduced expression of major histocompatibility complex (MHC) class II molecules and increased expression of scavenger receptor CD163. These changes suggest a shift towards an anti-inflammatory state in treated subjects .
  • Effects on Neutrophils and Phagocytosis : Treatment with this compound resulted in decreased phagocytic activity and reactive oxygen species (ROS) production in neutrophils and monocytes from camels. This indicates a significant modulation of innate immune responses .
  • Pro-apoptotic Effects : Flow cytometric analyses revealed that this compound treatment led to increased apoptosis among leukocytes, suggesting a potential inhibitory effect on immune cell proliferation .

Therapeutic Efficacy

This compound has demonstrated efficacy in several clinical scenarios:

Case Study: Rheumatoid Arthritis

A long-term study involving 34 patients with rheumatoid arthritis assessed the safety and efficacy of this compound over six to twelve months. Results indicated that doses ranging from 8 to 16 mg/day provided good safety profiles and therapeutic activity, controlling disease progression despite limited clinical improvement .

Neuropathic Pain Management

In preclinical assessments, this compound has been evaluated for its effects on neuropathic pain models, showing promising results in pain relief while maintaining a favorable safety profile .

Comparative Data Table

ParameterThis compoundOther NSAIDs
COX InhibitionCOX-1 & COX-2Varies by specific NSAID
Prostaglandin Synthesis InhibitionYesYes
Leukotriene FormationMinimalVariable
Bioavailability90-100%Varies
Protein Binding99%Varies
Half-life3-5 hoursVaries

Eigenschaften

IUPAC Name

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHQHAUOOXYABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Like other NSAIDS, lornoxicam's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition of both COX-1 and COX-2. This leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins. However, the exact mechanism of lornoxicam, like that of the other NSAIDs, has not been fully determined.
Record name Lornoxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

70374-39-9, 70374-27-5
Record name Lornoxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70374-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lornoxicam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lornoxicam [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lornoxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lornoxicam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LORNOXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER09126G7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lornoxicam
Reactant of Route 2
Reactant of Route 2
Lornoxicam
Reactant of Route 3
Reactant of Route 3
Lornoxicam
Reactant of Route 4
Reactant of Route 4
Lornoxicam
Reactant of Route 5
Reactant of Route 5
Lornoxicam
Reactant of Route 6
Lornoxicam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.